molecular formula C29H31N5O5 B14497274 N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide CAS No. 63069-15-8

N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide

Cat. No.: B14497274
CAS No.: 63069-15-8
M. Wt: 529.6 g/mol
InChI Key: ILHFSMKZJZKABH-ZEQRLZLVSA-N
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Description

N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, glycyl, and phenylalanyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, pH, and solvent composition. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is unique due to its extended peptide chain and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63069-15-8

Molecular Formula

C29H31N5O5

Molecular Weight

529.6 g/mol

IUPAC Name

N-[2-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C29H31N5O5/c30-27(37)23(16-20-10-4-1-5-11-20)33-25(35)19-32-29(39)24(17-21-12-6-2-7-13-21)34-26(36)18-31-28(38)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H2,30,37)(H,31,38)(H,32,39)(H,33,35)(H,34,36)/t23-,24-/m0/s1

InChI Key

ILHFSMKZJZKABH-ZEQRLZLVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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